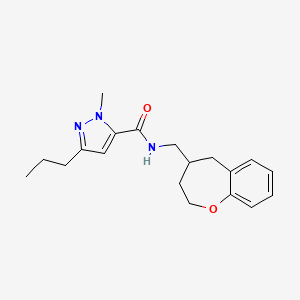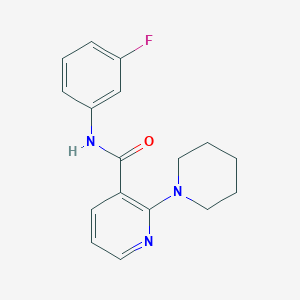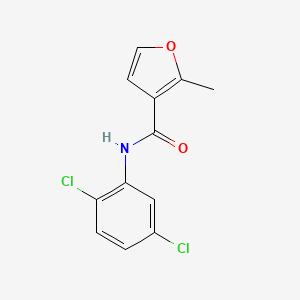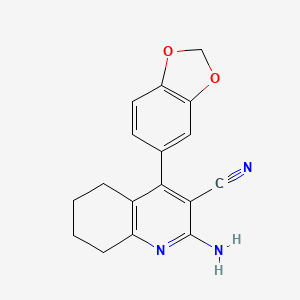![molecular formula C19H13FO4 B5545003 3-(3-fluoro-4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5545003.png)
3-(3-fluoro-4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic building blocks such as acetophenones and malonates. For example, the synthesis and reactions of compounds with similar structures have been explored through various methods, including the reaction of pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate, followed by reactions with aniline, o-phenylenediamine, and o-aminophenol. These steps lead to compounds that undergo further transformations, highlighting the complexity of synthesizing these molecules (Pimenova et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds in this class is often determined using spectroscopic techniques and X-ray crystallography. For instance, the structure of a related compound, 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid, and its derivatives were elucidated using NMR spectroscopy and X-ray crystallography, revealing detailed insights into their molecular configurations and stereochemistry (Barili et al., 2001).
Chemical Reactions and Properties
These compounds undergo a variety of chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic aromatic substitutions. Such reactions are pivotal for further functionalization and transformation of the molecular scaffold into more complex derivatives with potential applications in various fields. The serendipitous stereoselective synthesis of fluorescent dyes via reactions of 3-formylchromones with alkyl isocyanides exemplifies the chemical reactivity of this class, leading to compounds with unique optical properties (Teimouri, 2011).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structures, are crucial for understanding the behavior of these compounds under different conditions. Studies on the crystal structure and physico-chemical properties of related compounds provide valuable information on their stability, molecular interactions, and potential applications in material science (Elenkova et al., 2014).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different reagents, and photophysical properties, are essential for their application in synthesis and as functional materials. For example, the novel synthesis and characterization of substituted furo[3,2-c]chromen-4-ones via multi-component reactions highlight the versatility and reactivity of this class of compounds, paving the way for their application in developing new materials and pharmaceuticals (Zhou et al., 2013).
Applications De Recherche Scientifique
Fluorescence Sensing in Protic Environments
One interesting application of compounds structurally similar to 3-(3-fluoro-4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one is in the development of environment-sensitive fluorophores. For instance, 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one exhibits significant fluorescence in protic solvents, such as methanol, while being almost nonfluorescent in aprotic solvents like n-hexane. This property makes it applicable in creating fluorogenic sensors with "off-on" fluorescence capabilities, particularly useful in biological and environmental sensing applications (Uchiyama et al., 2006).
Novel Flavonoid Identification and Potential Therapeutic Applications
The phytochemical examination of Millettia ovalifolia's bark led to the identification of a novel flavonoid and other compounds with significant inhibition properties against the cytosolic form of bovine carbonic anhydrase-II. This flavonoid demonstrates potential as a pharmacophore for treating various disorders, indicating the broader implications of studying such compounds for drug discovery (Rahman et al., 2015).
Fluorescent Dye Development
Research into the synthesis of new organic fluorophores, such as (1Z)-3-(alkylimino)-1-[(chromone-3-yl)methylene]-1,3-dihydro-9H-furo[3,4-b]chromen-9-one, has led to compounds that exhibit strong blue emission in solutions. These reactions involve cycloaddition and electrophilic aromatic substitution, showcasing the utility of such compounds in developing novel fluorescent dyes for various applications, including materials science and bioimaging (Teimouri, 2011).
Advanced Synthesis Techniques
The synthesis of complex molecules often involves multifaceted reactions. For example, the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester demonstrates the nuanced approaches required to create highly specific compounds with potential applications in material science and pharmaceuticals. Such studies underscore the importance of innovative synthetic routes for the advancement of chemical sciences (Pimenova et al., 2003).
Propriétés
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)-5-methylfuro[3,2-g]chromen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FO4/c1-10-5-19(21)24-18-8-17-13(7-12(10)18)14(9-23-17)11-3-4-16(22-2)15(20)6-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCFCGUEHHGMPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC(=C(C=C4)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-fluoro-4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5544935.png)

![2-(2-pyrimidinyloxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5544943.png)

![4-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5544971.png)
![3-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5544975.png)
![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5544983.png)
![4-methoxy-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5544990.png)
![1-(1-methyl-1H-pyrrol-2-yl)-2-oxo-2-[(1S*,5R*)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]ethanone](/img/structure/B5545008.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(5-ethyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545011.png)


